

# Technical Guide: Mechanism of Action of Cadusafos

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## Compound of Interest

Compound Name: Cadusafos

CAS No.: 95465-99-9

Cat. No.: B1668200

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## Executive Summary

**Cadusafos** is an organophosphate (OP) nematocide and insecticide distinguished by its direct-acting inhibitory mechanism on acetylcholinesterase (AChE).[1][2] Unlike phosphorothioate OPs (e.g., parathion, chlorpyrifos) which possess a

bond and require metabolic bioactivation (desulfuration) to become active, **Cadusafos** possesses a phosphoryl (

) moiety. This structural feature allows it to phosphorylate the serine hydroxyl group within the AChE catalytic triad immediately upon exposure, resulting in rapid onset of cholinergic crisis. This guide details the molecular kinetics, metabolic fate, and validated protocols for assessing **Cadusafos** activity.

## Chemical Identity & Structural Logic

Understanding the mechanism requires a precise analysis of the electrophilic center of the molecule.

Property	Detail
IUPAC Name	S,S-di-sec-butyl O-ethyl phosphorodithioate
CAS Number	95465-99-9
Molecular Formula	
Key Structural Feature	Phosphoryl ( ) Bond: The phosphorus atom is double-bonded to oxygen, not sulfur.
Leaving Groups	Two sec-butylthio groups ( ).
Activation Status	Direct Inhibitor: Does not require cytochrome P450-mediated oxidative desulfuration.

## Structural Implications for Efficacy

The presence of the

bond renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the serine hydroxyl group of AChE. The S-alkyl groups are excellent leaving groups (better than O-alkyl groups) due to the weaker P-S bond compared to the P-O bond, facilitating rapid phosphorylation of the enzyme.

## Molecular Mechanism of Action[3]

The core mechanism is the irreversible inhibition of Acetylcholinesterase (EC 3.1.1.7), the enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine (ACh).

## The Inhibition Cascade

- Binding: **Cadusafos** enters the AChE active site gorge.
- Nucleophilic Attack: The hydroxyl group of Serine-203 (in human AChE numbering) acts as a nucleophile, attacking the electrophilic Phosphorus atom of **Cadusafos**.
- Transition State: A trigonal bipyramidal transition state is formed.

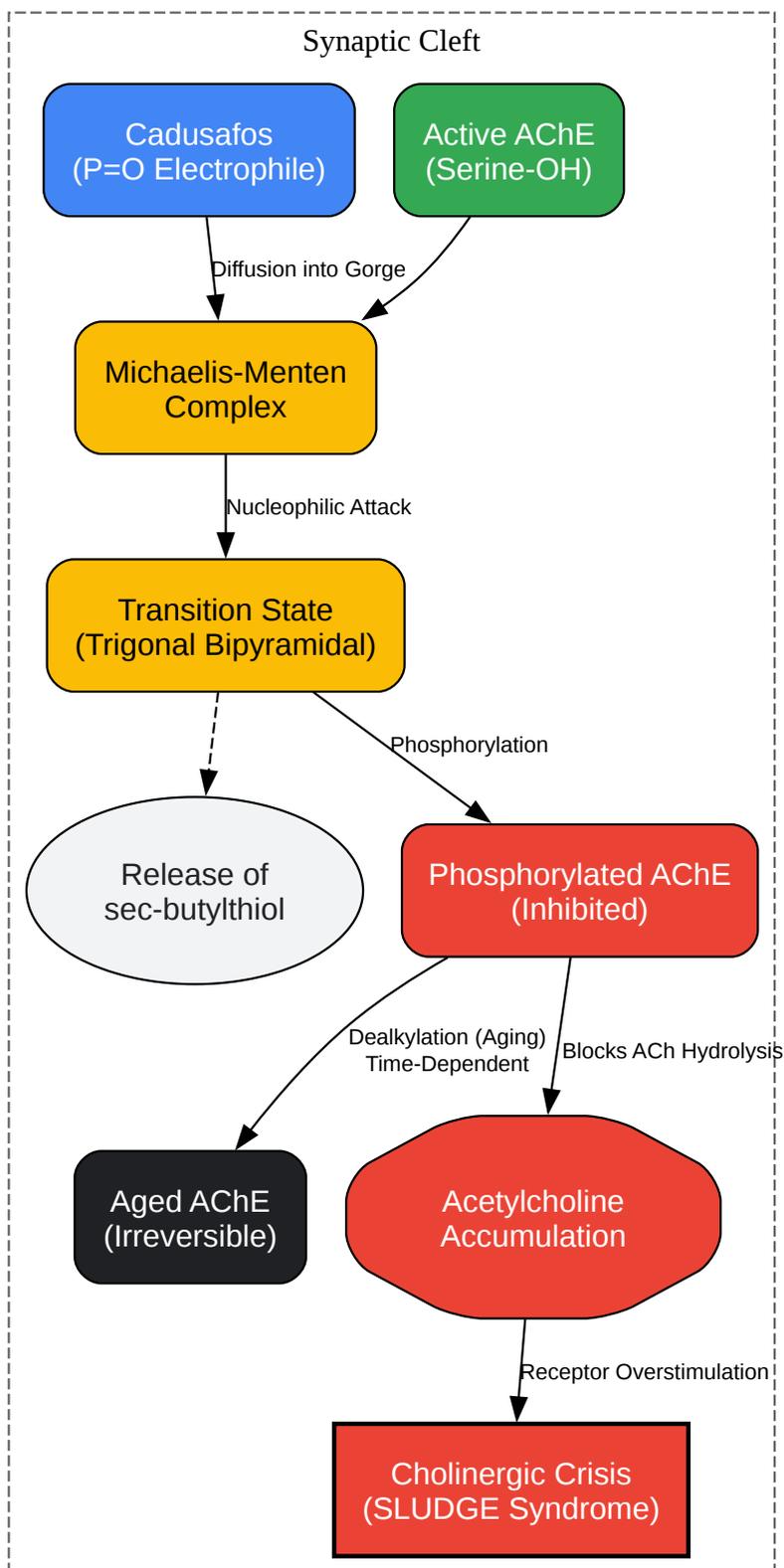
- Phosphorylation: One of the sec-butylthiol groups is expelled as the leaving group.
- Inhibited Complex: The enzyme becomes O-ethyl S-sec-butyl phosphoryl-AChE. The catalytic serine is now covalently blocked, preventing it from interacting with acetylcholine.[3]

## The "Aging" Phenomenon

Following inhibition, the phosphorylated enzyme may undergo "aging," a process where the inhibitory complex becomes completely refractory to reactivation by oximes (e.g., Pralidoxime/2-PAM).

- Mechanism: Dealkylation of the remaining sec-butyl or ethyl group on the phosphorus.
- Result: A negatively charged phosphate adduct stabilizes the complex through ionic interactions with the oxyanion hole, making nucleophilic displacement by reactivators impossible.

## Visualization of Signaling Pathway



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Figure 1: Molecular pathway of AChE inhibition by **Cadusafos**, detailing the phosphorylation and aging steps.

## Pharmacokinetics & Metabolism (ADME)

Unlike thio-phosphates (e.g., Chlorpyrifos), **Cadusafos** is metabolically distinct.

Parameter	Characteristic	Mechanism
Bioactivation	None Required	The bond allows direct interaction with AChE.
Absorption	Rapid	Highly lipophilic ( ), allowing rapid dermal and GI absorption.
Metabolism	Hydrolysis & Oxidation	1. Cleavage of S-butyl group to yield sec-butyl mercaptan.2. Oxidation of mercaptan to sulfoxides and sulfones.3. Conjugation and excretion.
Half-life	Short	Rapidly metabolized in mammals; excreted primarily in urine (70-80%) within 24 hours.

## Experimental Protocol: Modified Ellman's Assay

To quantify the inhibitory potency (

or

) of **Cadusafos**, a modified Ellman's assay is the gold standard.

### Reagents Preparation

- Buffer: 0.1 M Phosphate buffer (pH 8.0) or Tris-HCl (pH 7.4).

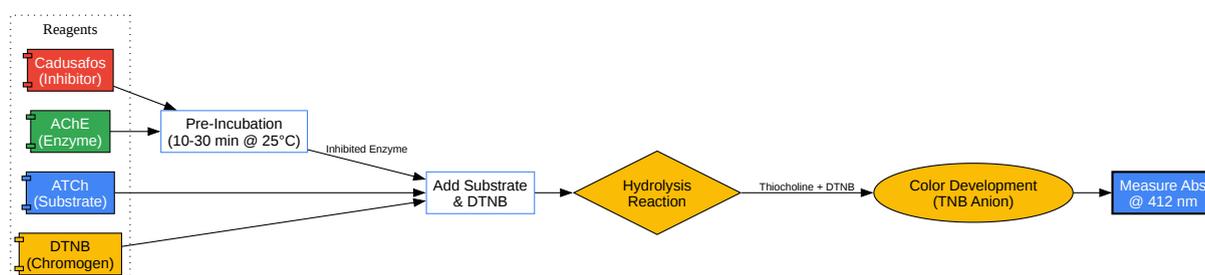
- Substrate: Acetylthiocholine iodide (ATCh), 75 mM stock.
- Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock in buffer containing 15 mg sodium bicarbonate.
- Enzyme Source: Purified human recombinant AChE or erythrocyte ghosts.
- Inhibitor: **Cadusafos** dissolved in ethanol/DMSO (keep solvent <1% final vol).

## Step-by-Step Workflow

- Pre-Incubation (Inhibition Phase):
  - In a 96-well microplate, add 150  $\mu$ L of Phosphate Buffer.
  - Add 20  $\mu$ L of Enzyme solution (0.2 U/mL final).
  - Add 10  $\mu$ L of **Cadusafos** (various concentrations: to M).
  - Critical Step: Incubate for 10–30 minutes at 25°C. This allows the phosphorylation reaction to reach equilibrium.
- Reaction Initiation:
  - Add 10  $\mu$ L of DTNB solution.
  - Add 10  $\mu$ L of ATCh substrate.
- Kinetic Measurement:
  - Immediately place in a spectrophotometer.
  - Measure Absorbance at 412 nm every 30 seconds for 5–10 minutes.
  - The yellow color (TNB anion) formation rate is proportional to residual enzyme activity.[4]

- Data Analysis:
  - Calculate slope ( ) for each concentration.
  - Plot % Activity vs. Log[**Cadusafos**].
  - Fit to sigmoidal dose-response curve to determine

## Assay Logic Visualization



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Figure 2: Workflow for the modified Ellman's assay to determine **Cadusafos** potency.

## Safety & Toxicology

**Cadusafos** is classified as WHO Class Ib (Highly Hazardous).

- Target Organ: Nervous System (Central & Peripheral).[2]
- Symptoms (SLUDGE): Salivation, Lacrimation, Urination, Defecation, GI Distress, Emesis.
- Antidotes:
  - Atropine: Muscarinic antagonist (blocks receptor stimulation).[5]
  - Pralidoxime (2-PAM): Cholinesterase reactivator (must be administered before aging occurs).

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